
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-((4-methyl-1-piperazinyl)methyl)-7-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-((4-methyl-1-piperazinyl)methyl)-7-phenyl- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of certain enzymes involved in cell cycle regulation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-((4-methyl-1-piperazinyl)methyl)-7-phenyl- typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the formation of the pyrimidine ring. The final steps involve the introduction of the carboxamide group and the attachment of the 4-methyl-1-piperazinyl and phenyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-((4-methyl-1-piperazinyl)methyl)-7-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-((4-methyl-1-piperazinyl)methyl)-7-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme inhibition and cell cycle regulation.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-((4-methyl-1-piperazinyl)methyl)-7-phenyl- involves the inhibition of specific enzymes, such as CDKs. By binding to the active site of these enzymes, the compound prevents their normal function, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK-cyclin complexes and downstream signaling pathways that regulate cell division and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Another compound with a similar core structure but different substituents.
Pyrazolo(4,3-e)[1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional ring structures and different biological activities.
Uniqueness
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-((4-methyl-1-piperazinyl)methyl)-7-phenyl- is unique due to its specific combination of functional groups and its potent inhibitory activity against CDKs. This makes it a valuable compound for both research and therapeutic applications.
Eigenschaften
CAS-Nummer |
165611-03-0 |
|---|---|
Molekularformel |
C18H20N6O2 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
5-[(4-methylpiperazin-1-yl)methyl]-7-phenyl-[1,2]oxazolo[4,5-d]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C18H20N6O2/c1-23-7-9-24(10-8-23)11-13-20-14(12-5-3-2-4-6-12)17-15(21-13)16(18(19)25)22-26-17/h2-6H,7-11H2,1H3,(H2,19,25) |
InChI-Schlüssel |
UCWQCMNUCBHBDL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC2=NC3=C(C(=N2)C4=CC=CC=C4)ON=C3C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


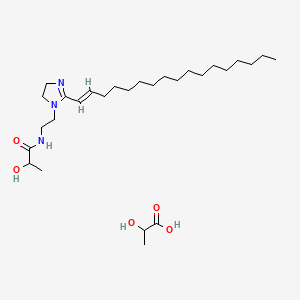

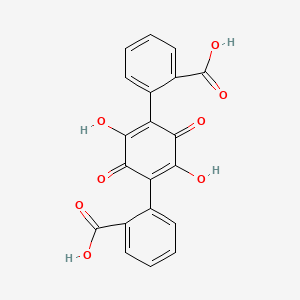
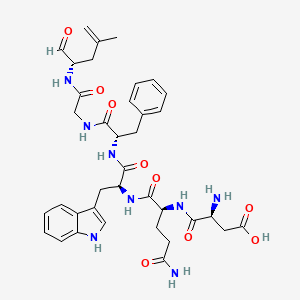


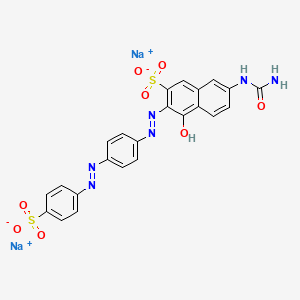

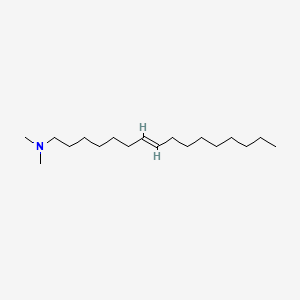
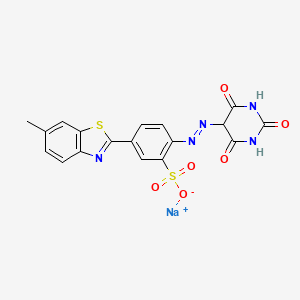
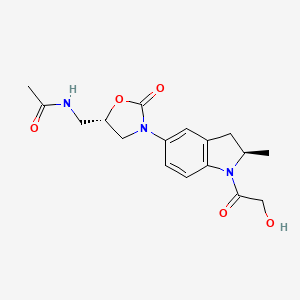
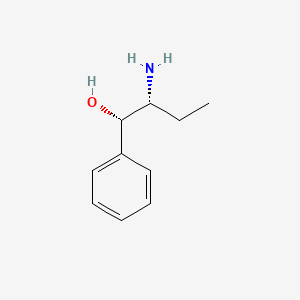
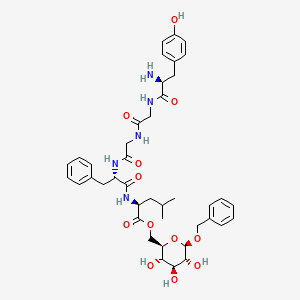
![Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid](/img/structure/B12780589.png)
